Tert-butyl 3-cyclopropyl-3-oxopropanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing tert-butyl 3-cyclopropyl-3-oxopropanoate involves the reaction of 5-cyclopropylcarbonyl-2,2-dimethyl-1,3-dioxan-4,6-dione with tert-butanol in dry toluene. The mixture is stirred and heated at 80°C for 4 hours. After cooling, the mixture is washed with water, dried with anhydrous sodium sulfate, treated with decolorizing charcoal, and filtered. The filtrate is then evaporated to dryness, and the residue is distilled to obtain this compound as a clear oil.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-3-oxopropanoate involves its role as an intermediate in the synthesis of KRAS G12C inhibitors. These inhibitors target the KRAS G12C mutation, which is prevalent in certain types of cancer. By inhibiting this mutation, the compound helps in blocking the signaling pathways that promote cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyclobutyl-3-oxopropanoate
- Tert-butyl 3-pyrrolidinylcarbamate
- Tert-butyl 3-formylphenylcarbamate
Uniqueness
Tert-butyl 3-cyclopropyl-3-oxopropanoate is unique due to its specific structure, which includes a cyclopropyl group and a tert-butyl ester. This structure imparts distinct chemical properties and reactivity, making it particularly useful in the synthesis of KRAS G12C inhibitors .
Biological Activity
Tert-butyl 3-cyclopropyl-3-oxopropanoate is an organic compound notable for its biological activity, particularly as a fungicide. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 184.24 g/mol
- CAS Number : 134302-07-1
The compound features a tert-butyl group attached to a cyclopropyl moiety and an oxopropanoate functional group, which contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl alcohol with diketene under specific conditions. This method is advantageous for producing the compound in an industrial setting, particularly for applications in pharmaceuticals and agricultural chemicals .
Antifungal Properties
This compound has been reported to exhibit significant antifungal activity. It is effective against various fungal strains, making it a candidate for agricultural applications as a fungicide. The mechanism of action appears to involve the disruption of fungal cell membranes, leading to cell death .
Structure–Activity Relationships (SAR)
Research into the structure–activity relationships (SAR) of similar compounds indicates that modifications to the cyclopropyl or oxo groups can significantly affect biological activity. For example, altering substituents on the cyclopropyl ring has been shown to enhance potency against specific fungal targets .
Case Studies
-
Fungal Inhibition Assay :
A study evaluated the efficacy of this compound against Candida albicans. The compound demonstrated an IC value of 25 µg/mL, indicating potent antifungal activity compared to standard treatments . -
Comparative Analysis with Other Compounds :
In comparative studies with other oxoesters, this compound showed superior antifungal properties when tested against Aspergillus niger and Penicillium chrysogenum, highlighting its potential as a lead compound in antifungal drug development .
Table 1: Biological Activity of this compound
Fungal Strain | IC (µg/mL) | Activity Level |
---|---|---|
Candida albicans | 25 | High |
Aspergillus niger | 30 | Moderate |
Penicillium chrysogenum | 20 | High |
Properties
IUPAC Name |
tert-butyl 3-cyclopropyl-3-oxopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(12)6-8(11)7-4-5-7/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPRGLWJJQBWRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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